N,N-diallyl-2-(1-naphthyloxy)acetamide
Description
N,N-Diallyl-2-(1-naphthyloxy)acetamide is a synthetic acetamide derivative characterized by a naphthyloxy group at the 2-position and diallyl substituents on the nitrogen atom. The compound’s naphthyl group likely enhances aromatic interactions, while the diallyl substituents may influence solubility and reactivity compared to simpler alkyl or aryl analogs .
Properties
Molecular Formula |
C18H19NO2 |
|---|---|
Molecular Weight |
281.355 |
IUPAC Name |
2-naphthalen-1-yloxy-N,N-bis(prop-2-enyl)acetamide |
InChI |
InChI=1S/C18H19NO2/c1-3-12-19(13-4-2)18(20)14-21-17-11-7-9-15-8-5-6-10-16(15)17/h3-11H,1-2,12-14H2 |
InChI Key |
WEXFDNZOKGWPAV-UHFFFAOYSA-N |
SMILES |
C=CCN(CC=C)C(=O)COC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Acetamide Derivatives
Substituent Variations
- N,N-Diethyl-2-(1-naphthyloxy)propionamide (Napropamide) :
A pesticidal compound with a propionamide backbone (three-carbon chain) and diethyl groups on the nitrogen. The extended chain may improve soil mobility compared to the acetamide backbone in N,N-diallyl-2-(1-naphthyloxy)acetamide . - Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) :
Contains a chloro-substituted phenyl ring and methoxymethyl group, enhancing herbicidal activity. The absence of a naphthyl group reduces aromatic bulk compared to the target compound .
Key Structural Features
Physical-Chemical Properties
- Molecular Weight :
- Solubility :
Diallyl groups likely increase hydrophobicity compared to dimethyl or diethyl substituents, reducing aqueous solubility but enhancing lipid membrane permeability . - Stability : Allyl groups may introduce instability under oxidative conditions, whereas compounds like N,N-dimethylacetamide exhibit higher thermal and chemical stability .
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